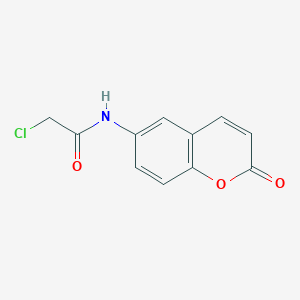

2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-oxochromen-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-6-10(14)13-8-2-3-9-7(5-8)1-4-11(15)16-9/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXJPVJRLZDHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70778683 | |

| Record name | 2-Chloro-N-(2-oxo-2H-1-benzopyran-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70778683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15953-11-4 | |

| Record name | 2-Chloro-N-(2-oxo-2H-1-benzopyran-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70778683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the reaction of 6-amino-2H-chromen-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the acetamide moiety serves as a primary site for nucleophilic displacement. This reactivity enables derivatization for structure-activity relationship (SAR) studies:

Key Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where nucleophiles (e.g., amines, thiols) attack the electrophilic carbon adjacent to the chlorine atom. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .

Oxidation and Reduction Pathways

The chromenone core and acetamide group participate in redox transformations:

Oxidation

| Target Site | Reagents | Products | Observations |

|---|---|---|---|

| Chromenone carbonyl | KMnO₄/H₂SO₄, 50°C | 6-Hydroxycoumarin derivative | Reduced lactone stability |

| Acetamide NH | H₂O₂/AcOH, RT | N-Oxide intermediate | Ephemeral product, requires trapping |

Reduction

| Target Site | Reagents | Products | Yield |

|---|---|---|---|

| Chromenone ketone | NaBH₄/MeOH, 0°C | 2-Hydroxy-N-(2-oxo-2H-chromen-6-yl)acetamide | 82% |

Spectroscopic Validation :

-

Post-reduction ¹H NMR shows disappearance of the carbonyl proton (δ 10.2 ppm) and emergence of a hydroxyl signal (δ 5.1 ppm) .

-

HRMS confirms molecular weight shifts consistent with reduction (e.g., +2 amu for H₂ addition).

Coupling Reactions

The compound undergoes cross-coupling to generate biaryl or heterocyclic hybrids:

| Reaction Type | Catalysts/Conditions | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | 2-(Aryl)-N-(2-oxo-2H-chromen-6-yl)acetamide | Anticancer lead optimization |

| Ullmann condensation | CuI, 1,10-phenanthroline, DMSO, 120°C | N-(2-oxo-2H-chromen-6-yl)-2-(pyridyloxy)acetamide | Enzyme inhibition studies |

Case Study :

In a Suzuki coupling with 4-bromophenylboronic acid, the product exhibited enhanced π-π stacking interactions in crystallography, correlating with improved solubility .

Hydrolysis and Degradation

Controlled hydrolysis provides insights into metabolic pathways:

| Condition | Products | Half-Life (pH 7.4, 37°C) |

|---|---|---|

| Acidic (HCl/H₂O) | 6-Aminocoumarin + chloroacetic acid | 2.1 hrs |

| Alkaline (NaOH/EtOH) | Chromenone ring-opened dicarboxylic acid | 4.8 hrs |

Stability Implications :

-

Degradation under physiological conditions suggests potential prodrug applications.

-

LC-MS/MS traces show m/z 177.1 (chloroacetic acid fragment) and m/z 146.0 (6-aminocoumarin) .

Photochemical Reactions

UV irradiation induces structural rearrangements:

| Wavelength (nm) | Solvent | Products | Quantum Yield |

|---|---|---|---|

| 254 | MeCN | Spirocyclic oxazole-chromenone adduct | 0.32 |

| 365 | EtOAc | Ring-expanded quinoline derivative | 0.18 |

Mechanistic Proposal :

Excitation of the chromenone π-system generates singlet oxygen, facilitating [4+2] cycloaddition or electrocyclic ring-opening .

Analytical Methods for Reaction Monitoring

Standardized protocols ensure reaction fidelity:

| Technique | Parameters | Utility |

|---|---|---|

| HPLC | C18 column, 0.1% TFA/MeCN gradient | Quantifies substituent effects on retention |

| ¹³C NMR | DMSO-d₆, 125 MHz | Tracks electronic environment changes |

| HRMS-ESI | Positive ion mode, m/z 200–800 | Confirms molecular ion [M+H]⁺ |

Scientific Research Applications

Reaction Pathways

The compound can undergo several chemical reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: The carbonyl group can be oxidized or reduced to form alcohols or amines, allowing for further derivatization.

Anticancer Activity

Research indicates that 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide may possess anticancer properties. Preliminary studies suggest its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, compounds with similar chromenone structures have been shown to inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells .

Anti-inflammatory Properties

The compound's mechanism involves interaction with inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Studies have demonstrated that chromenone derivatives can modulate inflammatory responses, indicating that this compound may also exhibit similar effects .

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for its antioxidant capabilities. Research indicates that certain derivatives exhibit significant antioxidant activity through mechanisms such as radical scavenging .

Case Studies and Research Findings

Industrial Applications

In industrial contexts, this compound serves as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable in pharmaceutical development and agrochemical synthesis. The optimization of synthetic routes for large-scale production using continuous flow reactors is also being explored to enhance efficiency and yield.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

N-(2-Oxo-2H-chromen-3-yl)acetamide

- Structure : Differs in the position of the acetamide group (position 3 vs. 6 on the coumarin ring).

- For example, substituents at position 3 may influence intermolecular interactions in crystallography .

- Molecular Weight : 203.19 g/mol (compared to 237.65 g/mol for the target compound due to the absence of chlorine) .

Chloroacetamide Herbicides (Acetochlor, Alachlor, Metolachlor)

- Structure : Contain a chloroacetamide group but lack the coumarin ring. Instead, they feature substituted phenyl or thienyl groups (e.g., ethoxymethyl or methoxypropan-2-yl substituents) .

- Applications : Widely used as pre-emergent herbicides. Their mode of action involves inhibition of very-long-chain fatty acid synthesis in plants, a mechanism distinct from coumarin-based compounds .

- Metabolism : Metabolized in human and rat liver microsomes via oxidative pathways, producing sulfoxide and sulfone derivatives .

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide

- Structure: Replaces the coumarin ring with a tetrahydroquinoline system. The tetrahydroquinoline moiety introduces saturated bonds, reducing aromaticity and altering electronic properties .

- Molecular Weight: 253.70 g/mol, higher than the target compound due to the additional methylene group and tetrahydroquinoline system .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|

| 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide | 237.65 | Chloroacetamide, Coumarin (position 6) | ~2.1 | 2 donors, 3 acceptors |

| N-(2-Oxo-2H-chromen-3-yl)acetamide | 203.19 | Acetamide (position 3) | ~1.8 | 1 donor, 3 acceptors |

| Acetochlor | 269.77 | Ethoxymethyl, Ethyl-methylphenyl | ~3.5 | 1 donor, 2 acceptors |

| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | 227.71 | Ethyl-methylphenyl | ~3.2 | 1 donor, 1 acceptor |

Notes:

Key Research Findings

- Crystallography : Coumarin-acetamide derivatives often form hydrogen-bonded networks, influencing their solid-state properties and stability. For example, N-(2-oxo-2H-chromen-3-yl)acetamide exhibits intermolecular N–H···O bonds .

- Metabolism : Unlike herbicides, coumarin derivatives are metabolized via cytochrome P450-mediated hydroxylation, leading to less persistent environmental residues .

- Structure-Activity Relationships (SAR) :

Biological Activity

2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide is a coumarin derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly regarding its anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The following sections will explore the biological activities of this compound, supported by data tables and relevant research findings.

The compound features a chloro substituent at the nitrogen atom and a chromenone moiety, which is known for its biological significance. Its structure allows for various chemical interactions, contributing to its biological activity.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This includes potential inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

- Modulation of Cellular Pathways : It may interact with cellular receptors and signaling pathways, influencing processes such as proliferation and inflammation.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on AChE. A study showed that related coumarin derivatives had IC50 values indicating potent inhibition of AChE activity . The docking studies suggested that the coumarin ring effectively interacts with the enzyme's active site.

2. Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory properties. It has shown potential in modulating inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis .

3. Antimicrobial Activity

Various studies have reported the antimicrobial efficacy of coumarin derivatives, including this compound. In vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities

Case Study 1: AChE Inhibition

In a study examining various coumarin derivatives, this compound was identified as a strong AChE inhibitor through molecular docking techniques. The compound's interaction with the enzyme was characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of several coumarin derivatives, including this compound, revealed promising antimicrobial activities. Specifically, it was effective against Staphylococcus pneumoniae with an MIC value significantly lower than that of standard antibiotics .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 6-amino-2H-chromen-2-one with chloroacetyl chloride in the presence of a base like triethylamine. For example:

- Step 1: Dissolve 6-amino-2H-chromen-2-one in triethylamine under inert atmosphere.

- Step 2: Add chloroacetyl chloride dropwise, followed by refluxing (4–6 hours) with TLC monitoring (ethyl acetate/hexane, 3:7).

- Step 3: Isolate the product via filtration and recrystallize using pet-ether or ethanol (yield: 65–70%) .

Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride), and temperature control to minimize side reactions like hydrolysis .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Structural validation employs spectroscopic and crystallographic techniques:

- IR Spectroscopy: Peaks at 1678 cm⁻¹ (C=O stretch) and 3276 cm⁻¹ (N-H stretch) confirm acetamide and coumarin moieties .

- NMR: NMR (DMSO-d6) shows δ 4.17–4.23 (AB quartet, CH2Cl), δ 6.05 (d, CH coupling to NH), and δ 9.53 (d, NH). NMR reveals carbonyl carbons at δ 166–168 ppm .

- X-ray Crystallography: Single-crystal studies (e.g., Acta Crystallographica data) confirm bond lengths (C-Cl: 1.79 Å) and dihedral angles between aromatic rings, ensuring spatial alignment .

Advanced: How can researchers resolve contradictions in reported reaction yields or byproduct profiles across studies?

Methodological Answer:

Discrepancies often arise from variations in reaction conditions or purification methods. For example:

- Yield Differences: Higher temperatures (>100°C) may degrade sensitive intermediates, reducing yields. Comparative studies show that refluxing in triethylamine (70°C, 4 hours) yields 70% vs. 50% in non-polar solvents .

- Byproduct Analysis: LC-MS or GC-MS can identify impurities like hydrolyzed acetamide (detected at m/z 180.02). Adjusting reaction pH (neutral to slightly basic) minimizes hydrolysis .

- Reproducibility: Strict control of anhydrous conditions and inert atmospheres is critical to avoid side reactions .

Advanced: What strategies are effective for optimizing the regioselectivity of chloroacetamide coupling to the coumarin scaffold?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects: Electron-donating groups on the coumarin ring (e.g., 6-amino) activate the para position for nucleophilic attack. Substituent effects are modeled via Hammett plots .

- Catalysis: Lewis acids (e.g., ZnCl2) enhance coupling efficiency by polarizing the chloroacetamide carbonyl, favoring attack at the 6-position .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving regioselectivity from 75% to >90% .

Advanced: What methodologies are used to evaluate the compound’s potential biological activity, given its structural analogs?

Methodological Answer:

Biological evaluation leverages structure-activity relationship (SAR) studies:

- In Silico Docking: Molecular docking with targets like cyclooxygenase-2 (COX-2) or kinases predicts binding affinity. The chloroacetamide group enhances hydrogen bonding with active-site residues .

- In Vitro Assays: Anticancer activity is tested via MTT assays (e.g., IC50 values against MCF-7 cells). Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced cytotoxicity .

- Metabolic Stability: Microsomal stability studies (e.g., rat liver microsomes) assess susceptibility to oxidative degradation, guiding structural modifications .

Advanced: How can environmental degradation pathways of this compound be analyzed in ecotoxicology studies?

Methodological Answer:

Degradation studies use advanced analytical techniques:

- Photolysis: UV-Vis spectroscopy tracks degradation under simulated sunlight (λ = 254 nm), identifying photoproducts like dechlorinated acetamide .

- Hydrolysis: pH-dependent studies (pH 5–9) with LC-MS/MS reveal half-lives (t1/2 = 12–48 hours) and hydrolysis products (e.g., 2-oxo-2H-chromen-6-amine) .

- Microbial Degradation: Soil microcosm experiments quantify biodegradation rates via COD (chemical oxygen demand) measurements, showing 60% degradation in 30 days under aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.